molecular formula C8H10ClFN2O2S B13210310 N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide

N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide

Cat. No.: B13210310
M. Wt: 252.69 g/mol
InChI Key: GDKTVCYQMHJHNK-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a benzene ring substituted with a chloro and a fluoro group, an aminoethyl side chain, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-fluorobenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

    Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: Finally, the sulfonamide is alkylated with 2-chloroethylamine to introduce the aminoethyl side chain.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The aminoethyl side chain can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The sulfonamide group can react with carbonyl compounds to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Products with different substituents on the benzene ring.

    Oxidation: Products with oxidized aminoethyl side chains.

    Reduction: Reduced forms of the aminoethyl side chain.

Scientific Research Applications

N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing sulfonamide-based drugs with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to enzyme inhibition and antibacterial effects. The aminoethyl side chain may also interact with specific receptors or proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide: shares similarities with other sulfonamides such as sulfamethoxazole and sulfadiazine.

    Differences: The presence of the chloro and fluoro groups, as well as the aminoethyl side chain, distinguishes it from other sulfonamides, potentially offering unique biological activities and chemical reactivity.

Uniqueness

    Chemical Structure: The unique combination of substituents on the benzene ring and the aminoethyl side chain provides distinct chemical properties.

    Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, offering potential advantages in medicinal applications.

Properties

Molecular Formula

C8H10ClFN2O2S

Molecular Weight

252.69 g/mol

IUPAC Name

N-(2-aminoethyl)-3-chloro-4-fluorobenzenesulfonamide

InChI

InChI=1S/C8H10ClFN2O2S/c9-7-5-6(1-2-8(7)10)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2

InChI Key

GDKTVCYQMHJHNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN)Cl)F

Origin of Product

United States

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